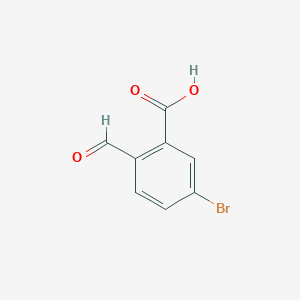

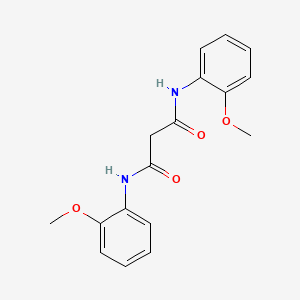

N,N'-Bis-(2-methoxy-phenyl)-malonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

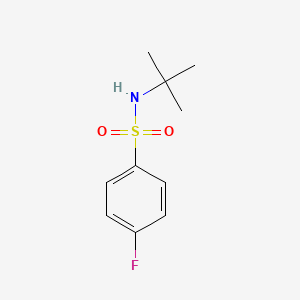

N,N'-Bis-(2-methoxy-phenyl)-malonamide is a chemical compound that has been studied in various contexts. It is structurally characterized by two methoxy-phenyl groups attached to a malonamide backbone. This chemical structure is significant in various synthetic and analytical applications.

Synthesis Analysis

The synthesis of related compounds such as N,N'-bis{2-[(2-hydroxybenzylidine)amino]ethyl}malonamide has been reported through methods like Schiff base condensation, which involves reacting N,N'-bis(2-aminoethyl)malonamide with salicylaldehyde equivalents. These methods highlight the versatility and reactive nature of malonamide derivatives in forming complex ligands (Sahoo et al., 2006).

Molecular Structure Analysis

The molecular structure of similar malonamide derivatives has been examined using techniques like molecular mechanics and semi-empirical methods. These analyses provide insights into the geometric and electronic properties of the compounds, which are crucial for understanding their reactivity and binding capabilities (Sahoo et al., 2006).

Chemical Reactions and Properties

Malonamide derivatives participate in various chemical reactions, showcasing properties such as coordination with metal ions and complexation reactions. These reactions are pivotal in the study of ligand chemistry and metal ion detection. The complexation behaviors with metals like Co(II), Ni(II), Cu(II), and Zn(II) have been specifically observed, indicating the potential use of these compounds in chelation therapy or metal recovery processes (Sahoo et al., 2006).

科学的研究の応用

Gelation Properties

N,N'-Bis-(2-methoxy-phenyl)-malonamide has been studied in the context of gelation properties. Monoalkyl malonamides, which include N,N'-Bis-(2-methoxy-phenyl)-malonamide, have been identified as efficient organogelators. Their gelling properties significantly depend on their stereochemistry. The research has shown that the symmetrically substituted dialkylmalonamides, including N,N'-Bis-(2-methoxy-phenyl)-malonamide, lack gelation ability, highlighting the importance of molecular structure in determining gelation properties (Jokić et al., 2009).

Chelating Properties

The chelating properties of N,N'-bis-[4-(2-methyl-3-hydroxy-4-pyridinone)-phenyl]-malonamide, a derivative of N,N'-Bis-(2-methoxy-phenyl)-malonamide, have been studied. This compound was found to effectively chelate iron(III) ions, indicating potential in iron ion coordination and related applications (Ma Yu, 2014).

Inhibition of Prostaglandin-H Synthase

Studies on malonamide derivatives, including N,N'-Bis-(2-methoxy-phenyl)-malonamide, have shown their ability to inhibit prostaglandin-H synthase. This is significant for understanding their potential anti-inflammatory properties and the mechanisms behind their activity (Vennerstrom & Holmes, 1987).

Hydrogen Bonding and Topology

The hydrogen bonding topology of malonamides, including N,N'-Bis-(2-methoxy-phenyl)-malonamide, influences their gelling properties. The preparation and structural characterization of these compounds have led to insights into how hydrogen bonding motifs are related to gelling properties (Molčanov et al., 2013).

Selective Metal Ion Extraction

N,N'-Bis-(2-methoxy-phenyl)-malonamide and its derivatives have been studied for their selectivity in metal ion extraction. Research indicates that certain malonamide derivatives can selectively extract specific metal ions, such as copper(II), from a mixture of different metal ions, showcasing their potential in selective metal recovery and purification processes (Hiratani et al., 1989).

特性

IUPAC Name |

N,N'-bis(2-methoxyphenyl)propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-22-14-9-5-3-7-12(14)18-16(20)11-17(21)19-13-8-4-6-10-15(13)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWNNDDRRUKOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350667 |

Source

|

| Record name | N~1~,N~3~-Bis(2-methoxyphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670139 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N'-Bis-(2-methoxy-phenyl)-malonamide | |

CAS RN |

7056-72-6 |

Source

|

| Record name | N~1~,N~3~-Bis(2-methoxyphenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。